molecular formula C7H5NS B8484396 3-Thiophen-3-yl acrylonitrile

3-Thiophen-3-yl acrylonitrile

Cat. No. B8484396
M. Wt: 135.19 g/mol
InChI Key: CBHZBVLWQJCTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophen-3-yl acrylonitrile is a useful research compound. Its molecular formula is C7H5NS and its molecular weight is 135.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Thiophen-3-yl acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiophen-3-yl acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Thiophen-3-yl acrylonitrile

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

IUPAC Name

3-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C7H5NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H

InChI Key

CBHZBVLWQJCTQF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyanoacetic acid (7.56 g, 88.9 mmol), thiophene-3-carbaldehyde 79 (Aldrich, Wis.) (10.97 g, 97.8 mmol), ammonium acetate (0.36 g, 4.7 mmol), toluene (89 mL), and pyridine (47 mL) was heated at reflux for 20 h in a flask fitted with a Dean-Stark trap and condenser. After evaporation of solvents, a solution of the residue in CH2Cl2 (300 mL) was washed with water, dried over Na2SO4, filtered, and evaporated. The crude product was isolated by flash chromatography on a silica gel column using 10% to 20% gradient of EtOAc in hexane as eluent to afford 3-thiophen-3-yl acrylonitrile (6.38 g) in a 1.8 to 1 ratio of trans to cis isomer as a dark brown oil. The product was then dissolved in pyridine (100 mL) and EtOH (20 mL). To the resulting solution was added NaBH4 (3.57 g, 94.4 mmol). The solution was then heated at 100° C. until completion of the reaction approx. (4 h) and concentrated in vacuo. The crude product was purified by silica gel column chromatography (eluent: 11% EtOAc in hexane). The major fractions were combined and concentrated to give 80 (4.03 g) as a yellow liquid. 1H NMR (400 MHz, d6-DMSO) δ: 7.50 (dd, J=3.0 and 5.0 Hz, 1H), 7.31 (m, 1H), 7.07 (dd, J=1.0 and 5.0 Hz, 1H), 2.89 (m, 2H), 2.81 (m, 2H). MS (EI) m/z (M+H+) 138.
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
10.97 g
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.